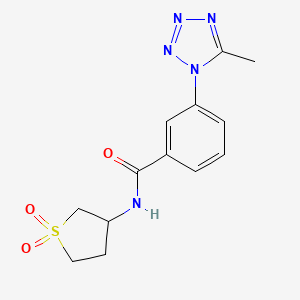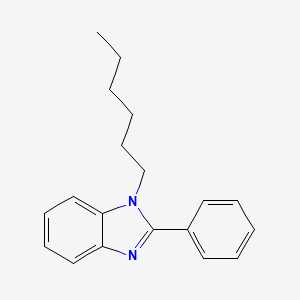
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a sulfone, a tetrazole, and a benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with appropriate precursors under acidic or basic conditions.
Sulfone Introduction: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amide Bond Formation: The final step involves coupling the sulfone-containing tetrahydrothiophene with the tetrazole-substituted benzoyl chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in various pharmaceutical agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfone and tetrazole groups.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the tetrazole ring might engage in hydrogen bonding or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the tetrazole ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific combination of functional groups it possesses. The presence of both a sulfone and a tetrazole ring in the same molecule is relatively rare and can impart unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H15N5O3S |
|---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3S/c1-9-15-16-17-18(9)12-4-2-3-10(7-12)13(19)14-11-5-6-22(20,21)8-11/h2-4,7,11H,5-6,8H2,1H3,(H,14,19) |
InChI Key |
OIKYWNZXAGAPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(azepan-1-yl)-2-[(E)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11134499.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11134500.png)
![(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11134507.png)
![(5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11134516.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide](/img/structure/B11134520.png)
![Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B11134532.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-chloro-2-methoxy-benzenesulfonylamino)-propionamide](/img/structure/B11134538.png)
![1-(2,5-Dimethoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11134540.png)
![1-{N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide](/img/structure/B11134545.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11134557.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11134565.png)
![N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11134573.png)
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134580.png)

